(3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
(3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Formation of the Propanamide Moiety: The propanamide group can be introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiazole ring or the amino group is oxidized to form various products.
Reduction: Reduction reactions can be used to reduce the thiazole ring or the propanamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenated compounds, amines, and acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the propanamide moiety may yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, (3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound can be used as a probe to study the function of thiazole-containing biomolecules. It can also be used in the development of new biochemical assays and diagnostic tools.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The amino group and thiazole ring allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to the modulation of biological pathways and the exertion of its effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)butanamide: Similar structure with a butanamide moiety instead of a propanamide moiety.
(3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)ethanamide: Similar structure with an ethanamide moiety instead of a propanamide moiety.
(3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)pentanamide: Similar structure with a pentanamide moiety instead of a propanamide moiety.
Uniqueness
The uniqueness of (3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide lies in its specific combination of functional groups and its three-dimensional structure. This allows it to interact with specific molecular targets in a way that similar compounds may not, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11N3OS |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C7H11N3OS/c1-4-3-10-7(12-4)5(8)2-6(9)11/h3,5H,2,8H2,1H3,(H2,9,11)/t5-/m1/s1 |
InChI Key |
HPBMWFFDCCNKNR-RXMQYKEDSA-N |
Isomeric SMILES |
CC1=CN=C(S1)[C@@H](CC(=O)N)N |
Canonical SMILES |
CC1=CN=C(S1)C(CC(=O)N)N |
Origin of Product |
United States |
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